![molecular formula C22H24N4O7S2 B2586156 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922563-53-9](/img/structure/B2586156.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the oxadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and amide groups could make the compound soluble in polar solvents .Scientific Research Applications
Pharmaceutical Drug Development
This compound serves as a versatile intermediate in the synthesis of pharmaceutical ingredients . Its molecular structure allows for interactions with various biological targets, which can be exploited in the development of new medications. For example, the sulfonyl and oxadiazolyl groups could be involved in binding to enzymes or receptors, potentially leading to the discovery of novel therapeutic agents.
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S2/c1-14-12-26(13-15(2)32-14)35(30,31)18-9-7-16(8-10-18)20(27)23-22-25-24-21(33-22)17-5-4-6-19(11-17)34(3,28)29/h4-11,14-15H,12-13H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPVBMCDVRPVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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